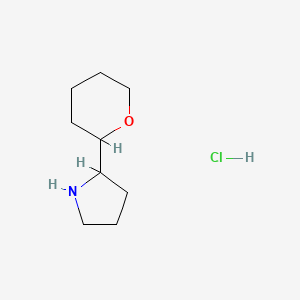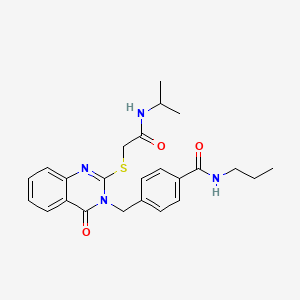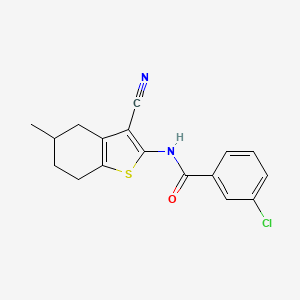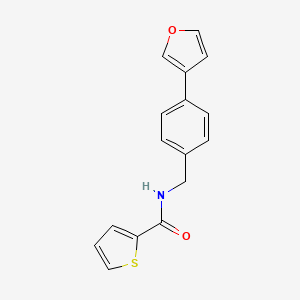
2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule with several functional groups. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The imidazole ring is a common component of many important biological molecules, including the amino acid histidine and the nucleotide bases adenine and guanine. The compound also contains a trifluoromethyl group attached to a phenyl ring, which could potentially increase its stability and lipophilicity .
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the imidazole ring and the trifluoromethyl-substituted phenyl ring. These groups are both aromatic and may participate in pi stacking interactions. The presence of the hydroxymethyl and methylamino groups could also influence the compound’s solubility and reactivity .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. The imidazole ring is a site of potential reactivity, especially at the nitrogen atoms. The hydroxymethyl and methylamino groups could also potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase its lipophilicity, while the hydroxymethyl and methylamino groups could enhance its water solubility .Wissenschaftliche Forschungsanwendungen
Novel Synthesis Techniques
Research on derivatives containing the imidazole moiety, such as the synthesis of novel oxadiazole and imidazole derivatives, demonstrates advancements in synthetic chemistry. For instance, a study on the synthesis of an oxadiazole derivative containing a benzimidazole moiety utilized NMR techniques to elucidate structural details, indicating the compound's potential in further chemical research and applications (Li Ying-jun, 2012).
Antimicrobial and Antioxidant Activities
Compounds related to the target chemical have been studied for their antimicrobial and antioxidant properties. A notable example includes pyrazole-acetamide derivatives synthesized and evaluated for antioxidant activity, showing significant results in in vitro assays (K. Chkirate et al., 2019). This suggests potential applications in developing new antimicrobial and antioxidant agents.
Anticonvulsant and Antibacterial Activities
Some imidazole derivatives have been explored for anticonvulsant and antibacterial activities, revealing the versatility of these compounds in medicinal chemistry. For instance, omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives showed promising anticonvulsant activity against seizures induced by maximal electroshock (Zeynep Aktürk et al., 2002), highlighting the potential for neurological disorder treatments.
Chemical Structure and Reactivity Studies
Studies on the chemical structure and reactivity of imidazole and related compounds provide foundational knowledge for developing new chemical entities. An example includes the experimental and theoretical evaluation of imidazoline derivatives as corrosion inhibitors, offering insights into their protective properties in industrial applications (J. Cruz et al., 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[5-(hydroxymethyl)-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O3S/c1-20-13(25)7-23-10(8-24)6-21-15(23)27-9-14(26)22-12-5-3-2-4-11(12)16(17,18)19/h2-6,24H,7-9H2,1H3,(H,20,25)(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDZABKQVPVKCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=CC=C2C(F)(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-fluorophenyl)-N-(3-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2354538.png)

![1-(indolin-1-yl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone](/img/structure/B2354540.png)


![[2-chloro-6-(1H-pyrrol-1-yl)phenyl]-N-[(E)-(4-ethylphenyl)methylidene]methanamine](/img/structure/B2354543.png)

![N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide](/img/structure/B2354548.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2354552.png)
![2-[(3,3-Difluorocyclobutyl)methoxy]-4-methyl-1,3-thiazole](/img/structure/B2354555.png)


![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2354559.png)